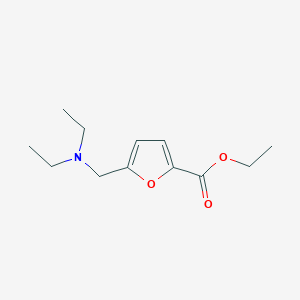
Isomylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoamylamine, also known as 3-methylbutan-1-amine, is a primary aliphatic amine with the molecular formula C5H13N. It is a colorless liquid with a characteristic amine odor. Isoamylamine is used in various chemical processes and has applications in different fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoamylamine can be synthesized through several methods. One common method involves the alkylation of ammonia with isoamyl chloride (3-chloro-3-methylbutane) under basic conditions. The reaction proceeds as follows:
(CH3)2CHCH2CH2Cl+NH3→(CH3)2CHCH2CH2NH2+HCl
Another method involves the reduction of isoamyl nitrite (3-methylbutyl nitrite) using hydrogen gas in the presence of a catalyst such as palladium on carbon:
(CH3)2CHCH2CH2ONOH2,Pd/C(CH3)2CHCH2CH2NH2+H2O
Industrial Production Methods
In industrial settings, isoamylamine is typically produced through the catalytic hydrogenation of isoamyl nitrile (3-methylbutanenitrile). The reaction is carried out under high pressure and temperature in the presence of a metal catalyst such as nickel or cobalt:
(CH3)2CHCH2CH2CN+2H2Ni, high pressure(CH3)2CHCH2CH2NH2
Análisis De Reacciones Químicas
Types of Reactions
Isoamylamine undergoes various chemical reactions, including:
Oxidation: Isoamylamine can be oxidized to form isoamyl nitroso compounds or isoamyl nitro compounds using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Isoamylamine can be reduced to form isoamyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Isoamylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products
Oxidation: Isoamyl nitroso compounds, isoamyl nitro compounds
Reduction: Isoamyl alcohol
Substitution: Secondary and tertiary amines
Aplicaciones Científicas De Investigación
Isoamylamine has several scientific research applications:
Chemistry: Isoamylamine is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Isoamylamine has been studied for its role in the gut microbiome and its impact on cognitive function.
Medicine: Isoamylamine derivatives are used in the development of drugs for treating various medical conditions, including neurological disorders.
Industry: Isoamylamine is used in the production of rubber chemicals, dyes, and corrosion inhibitors.
Mecanismo De Acción
Isoamylamine exerts its effects through various molecular targets and pathways. In the context of its impact on cognitive function, isoamylamine has been shown to activate the S100A8 signaling pathway by recruiting the transcriptional regulator p53 to the S100A8 promoter region. This activation leads to the apoptosis of microglial cells, contributing to cognitive decline .
Comparación Con Compuestos Similares
Isoamylamine is similar to other primary aliphatic amines, such as:
Butylamine: Butylamine (butan-1-amine) is a primary amine with a straight-chain structure, whereas isoamylamine has a branched structure.
Isobutylamine: Isobutylamine (2-methylpropan-1-amine) is another branched primary amine, but it has a different branching pattern compared to isoamylamine.
Pentylamine: Pentylamine (pentan-1-amine) is a straight-chain primary amine with one more carbon atom than isoamylamine.
Isoamylamine is unique due to its specific branching pattern, which influences its chemical reactivity and physical properties.
Propiedades
Número CAS |
28815-27-2 |
|---|---|
Fórmula molecular |
C18H35NO2 |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H35NO2/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18/h16H,5-15H2,1-4H3 |
Clave InChI |
BHSHHNNBVMXJNZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-3-[(3-methylpyridin-2-yl)oxy]propan-2-ol](/img/structure/B8598606.png)
![2-[2-(2-bromo-1H-indol-3-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B8598611.png)
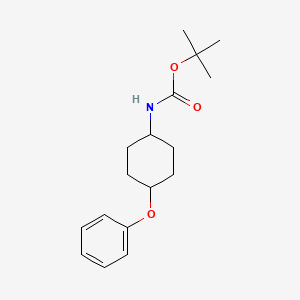
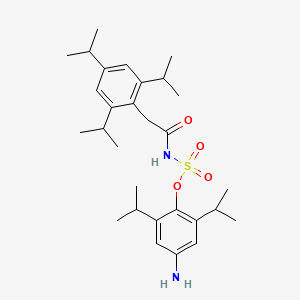
![6-Methylsulfanylbenzo[b]thiophene](/img/structure/B8598618.png)
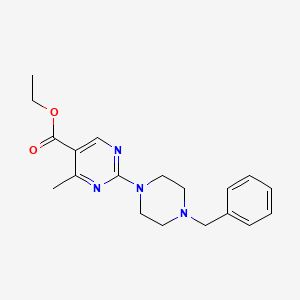
![2-[(4-Chlorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598667.png)
![6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde](/img/structure/B8598672.png)
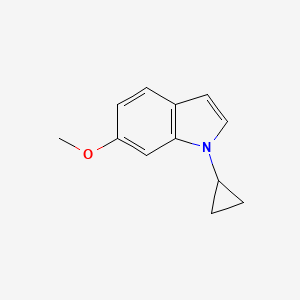
![Ethyl (naphtho[1,2-b]furan-3-yl)acetate](/img/structure/B8598679.png)
